molecular formula C8H9ClN4O2 B1447416 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 334707-11-8

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Cat. No.: B1447416
CAS No.: 334707-11-8
M. Wt: 228.63 g/mol
InChI Key: SQHJZBUDWKLIRN-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of an aminophenyl group attached to a triazolidine ring, which is further stabilized by the hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of 4-aminophenylhydrazine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the triazolidine ring. The final product is obtained by treating the triazolidine derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The triazolidine ring may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: A related compound with similar aminophenyl functionality but lacking the triazolidine ring.

    1,2,4-Triazolidine-3,5-dione: A compound with the triazolidine ring but without the aminophenyl group.

Uniqueness

4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to the combination of the aminophenyl group and the triazolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(4-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHJZBUDWKLIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C(=O)NNC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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